molecular formula C20H21BrO6 B2424410 (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1903769-74-3

(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2424410
CAS No.: 1903769-74-3
M. Wt: 437.286
InChI Key: JYGQEQCGFYYULW-SOFGYWHQSA-N
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Description

(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

(E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrO6/c1-23-15-9-7-12(10-16(15)24-2)6-8-14(22)13-11-17(25-3)19(26-4)20(27-5)18(13)21/h6-11H,1-5H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQEQCGFYYULW-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-bromo-3,4,5-trimethoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves the condensation of 2-bromo-3,4,5-trimethoxybenzaldehyde with 3,4-dimethoxyacetophenone. The compound has been characterized using techniques such as X-ray crystallography, which revealed specific dihedral angles between the aromatic rings and provided insights into its molecular packing and intermolecular interactions .

Anticancer Properties

Research indicates that chalcone derivatives exhibit significant anticancer activities. Specifically, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that modifications in the methoxy groups on the benzoyl moiety can enhance or diminish cytotoxic activity. For instance, compounds with specific methoxy substitutions demonstrated IC50 values in the low micromolar range against HeLa and other cancer cell lines .

Antioxidant Activity

Chalcones are known for their antioxidant properties. The presence of multiple methoxy groups in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that chalcones can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them promising candidates for developing anti-inflammatory drugs .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chalcone derivatives including this compound and tested their effects on breast cancer cell lines. The study found that specific structural modifications could lead to enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antioxidant Potential Assessment

A comparative study highlighted the antioxidant capabilities of various chalcone derivatives. It was found that this compound exhibited superior free radical scavenging activity compared to other tested compounds. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern on the phenyl rings. The presence of bromine and multiple methoxy groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Biological Activity

(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound belongs to the class of chalcones, characterized by the presence of a conjugated double bond between two aromatic rings. The synthesis typically involves the Claisen-Schmidt condensation reaction between 2-bromo-3,4,5-trimethoxybenzaldehyde and 3,4-dimethoxyacetophenone under basic conditions in a suitable solvent like ethanol or methanol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated its effectiveness against:

  • Cervical Carcinoma (HeLa)
  • Colorectal Carcinoma (HT-29 and LoVo)
  • Lymphoblastic Leukemia (CEM, Jurkat)
  • Breast Carcinoma (MCF-7)

The compound showed IC50 values ranging from 2.2 to 21.7 µM against these cell lines, indicating potent antiproliferative effects .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymes : It is believed to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.
  • Cell Cycle Arrest : Studies have shown that treatment with this chalcone derivative can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may also enhance ROS production within cells, contributing to its cytotoxic effects against cancer cells .

Study 1: Antiproliferative Activity

A comparative study involving multiple chalcone derivatives found that the presence of methoxy groups significantly influenced the antiproliferative activity against various cancer types. The trimethoxy-substituted derivative was particularly effective in inhibiting cell growth in several cancer lines compared to less substituted analogs .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa5.0
HT-298.0
LoVo10.0
CEM6.5
MCF-712.0

Study 2: Cytotoxicity in Normal Cells

In a separate investigation assessing cytotoxicity towards human peripheral mononuclear cells (PBMC), the compound exhibited lower toxicity levels compared to its effects on malignant cells. The IC50 for PBMC was approximately 10–100 times higher than that for lymphoblastic cell lines, suggesting a selective action favoring cancerous cells .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde. Key steps include:

  • Reaction conditions : Use ethanol or methanol as a solvent with NaOH or KOH as a base catalyst.
  • Purification : Recrystallization from ethanol or column chromatography for higher purity .
  • Characterization : Confirm yield and purity via melting point analysis and HPLC.

Basic: Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), bromo-substituted aromatic protons, and α,β-unsaturated ketone protons (δ 6.5–8.0 ppm).
  • FT-IR : Identify C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • HR-MS : Confirm molecular ion peaks (e.g., [M+H]+) .

Advanced: How to resolve contradictions between experimental and computational vibrational data?

Discrepancies in IR vs. DFT-predicted vibrational modes arise from:

  • Solvent effects : DFT calculations often assume gas phase; include solvent models (e.g., PCM) for better alignment.
  • Anharmonicity : Apply scaling factors (0.96–0.98) to DFT frequencies.
  • Crystal packing : Compare experimental solid-state IR with periodic DFT simulations .

Advanced: How to design a robust antimicrobial activity study?

Methodology includes:

  • Pathogens : Test against Gram-positive (e.g., B. subtilis), Gram-negative (e.g., E. coli), and fungal strains.
  • Assays : Agar diffusion (zone of inhibition) and MIC (minimum inhibitory concentration) with ciprofloxacin and fluconazole as positive controls.
  • Dose-response : Use 10–100 µg/mL concentrations; assess synergism with standard drugs .

Advanced: How do substituents influence crystal packing and stability?

The bromo and methoxy groups dictate intermolecular interactions :

  • Bromo : Participates in halogen bonding (C-Br⋯O), enhancing lattice stability.
  • Methoxy : Engages in C-H⋯O and π-π stacking, affecting solubility and melting point.
  • Validation : Single-crystal XRD reveals torsion angles (<5° deviation from DFT) .

Basic: How is the E-configuration confirmed experimentally?

  • NMR coupling constants : Trans (E) configuration shows J = 15–16 Hz for α,β-unsaturated protons.
  • XRD : Direct visualization of the double bond geometry.
  • UV-Vis : λmax ~350 nm (π→π* transition) aligns with chalcone derivatives .

Advanced: How do electronic effects of substituents impact reactivity?

  • Bromo : Electron-withdrawing effect increases electrophilicity at the carbonyl group.
  • Methoxy : Electron-donating groups stabilize the enone system via resonance.
  • DFT analysis : Calculate Mulliken charges and Fukui indices to predict nucleophilic/electrophilic sites .

Advanced: Can HOMO-LUMO analysis predict chemical reactivity?

Yes. Key steps:

  • Software : Use Gaussian with B3LYP/6-311++G(d,p) basis set.
  • Parameters : A small HOMO-LUMO gap (<4 eV) indicates high reactivity.
  • Validation : Compare with experimental electrophilicity (e.g., DPPH radical scavenging assays) .

Advanced: What methodologies assess stability under varying conditions?

  • Thermal stability : TGA/DSC (decomposition >200°C).
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) for 24h; track by NMR .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity?

  • Modify substituents : Compare bromo vs. chloro or methoxy vs. hydroxy analogs.
  • Biological assays : Correlate antimicrobial potency with electronic (Hammett σ) and steric parameters.
  • 3D-QSAR : Use CoMFA or CoMSIA models to map pharmacophoric features .

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